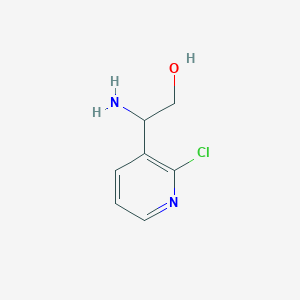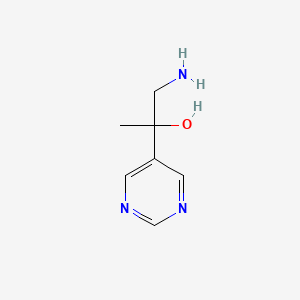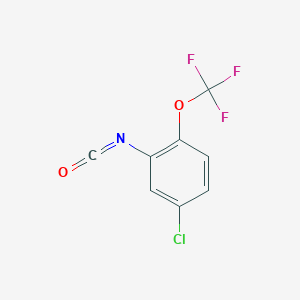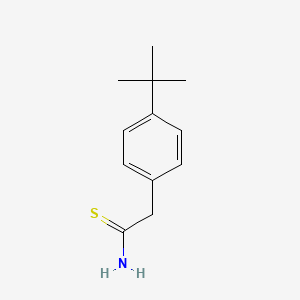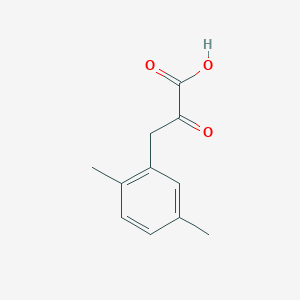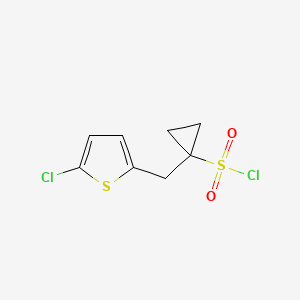
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a thiophene ring substituted with chlorine, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated cyclopropane.
Chlorination: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Halogenated Thiophenes: Formed by electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carbaldehyde
- N-((5-Chlorothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide
Uniqueness
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopropane ring and the thiophene ring further enhances its chemical diversity and utility in various fields.
Eigenschaften
Molekularformel |
C8H8Cl2O2S2 |
|---|---|
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
1-[(5-chlorothiophen-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S2/c9-7-2-1-6(13-7)5-8(3-4-8)14(10,11)12/h1-2H,3-5H2 |
InChI-Schlüssel |
FUSYLKSOMULSHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(S2)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


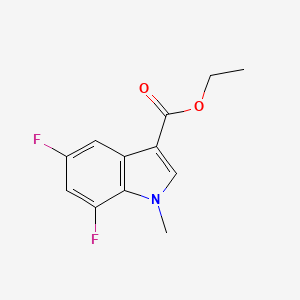
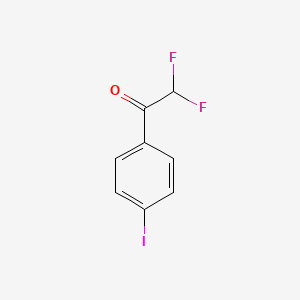
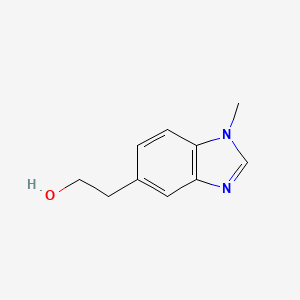
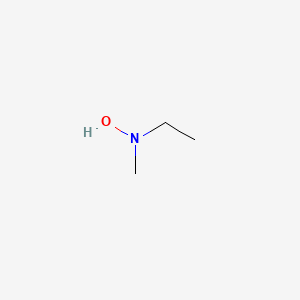
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
